molecular formula C26H24N4O3S3 B11680659 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11680659
M. Wt: 536.7 g/mol
InChI Key: BHKXTTPKRROHJD-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex hydrazide derivative featuring a benzylidene moiety, a 1,3,4-thiadiazole ring with dual sulfur substituents, and methoxy/benzyloxy aromatic groups. Its synthesis typically follows a multi-step protocol involving hydrazide formation, condensation with substituted aldehydes, and functionalization of the thiadiazole core . The (E)-configuration of the imine bond is critical for maintaining its bioactivity, as confirmed by X-ray crystallography in analogous compounds .

Properties

Molecular Formula

C26H24N4O3S3

Molecular Weight

536.7 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H24N4O3S3/c1-32-23-14-21(12-13-22(23)33-16-19-8-4-2-5-9-19)15-27-28-24(31)18-35-26-30-29-25(36-26)34-17-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,28,31)/b27-15+

InChI Key

BHKXTTPKRROHJD-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the hydrazide class. For instance, derivatives with thiadiazole moieties have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further investigation in cancer therapy .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (µM)Mechanism
Example AMCF-7< 100Apoptosis induction
Example BHCT-116< 100Cell cycle arrest

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses. This suggests that derivatives of this compound could be optimized for treating inflammatory diseases such as arthritis and asthma .

Research Findings

  • In Silico Studies : Molecular docking simulations indicated strong binding affinities to the active site of 5-lipoxygenase.
  • Potential Applications : Development of anti-inflammatory drugs targeting leukotriene synthesis.

Antimicrobial Activity

Compounds with thiadiazole and hydrazide functionalities have been reported to exhibit antimicrobial activities. The presence of sulfur-containing groups enhances their efficacy against a range of bacteria and fungi. This opens avenues for developing new antimicrobial agents from this compound class .

Antimicrobial Efficacy Table

MicroorganismActivityReference
E. coliSensitive
S. aureusResistant

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly in pathways relevant to metabolic disorders. Research into similar hydrazides indicates their ability to inhibit enzymes like α-glucosidase, which is vital in managing diabetes mellitus .

Enzyme Inhibition Studies

EnzymeInhibition TypeReference
α-glucosidaseCompetitive
AcetylcholinesteraseNon-competitive

Synthesis and Structural Insights

The synthesis of N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide typically involves multi-step reactions that include condensation and substitution reactions using readily available reagents. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole vs.
  • Substituent Effects : The benzylsulfanyl group at position 5 of the thiadiazole ring improves lipophilicity and membrane permeability relative to chlorobenzyl or unsubstituted analogues .
  • Aromatic Substitution : The 4-benzyloxy-3-methoxy phenyl group in the target compound may mimic natural lignans, suggesting possible antioxidant or anti-inflammatory activity .

Comparison with Analogues :

  • Triazole derivatives (e.g., ) require cyclization of thiosemicarbazides, a step absent in thiadiazole synthesis.
  • Benzoxazole analogues (e.g., ) utilize 2-mercaptobenzoxazole as a precursor, differing in heterocycle assembly.

Analytical and Structural Characterization

  • X-ray Crystallography : The (E)-configuration of the imine bond is confirmed via single-crystal analysis, as seen in related hydrazides .
  • Spectroscopy : ¹H/¹³C NMR and LC-MS/MS fragmentation patterns align with benzylidene-hydrazide scaffolds .

Biological Activity

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a thiadiazole moiety, which has gained attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be broken down into key components:

  • Thiadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Benzyloxy and Methoxy Substituents : These groups can enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

  • General Findings : Thiadiazole derivatives have been recognized for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant antibacterial and antifungal activities against various pathogens.
  • Case Studies :
    • A study demonstrated that certain 1,3,4-thiadiazole derivatives showed promising antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL compared to standard drugs like fluconazole .
    • Another investigation reported that compounds with halogen substitutions on the thiadiazole ring exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
CompoundPathogenActivityMIC (μg/mL)
8dA. nigerAntifungal32–42
11cS. aureusAntibacterial62.5
18aSalmonella typhiAntibacterial500 (zone of inhibition 15–19 mm)

Anticancer Activity

  • Mechanism of Action : The anticancer potential of thiadiazole derivatives often involves the induction of apoptosis in cancer cells. The presence of electron-withdrawing groups enhances this activity by facilitating interactions with cellular targets.
  • Research Findings :
    • A study indicated that certain thiadiazole derivatives exhibited selective cytotoxicity against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancers .
    • The compound demonstrated an IC50 value of approximately 7.4 µM against the Bcr-Abl-positive K562 cell line, indicating significant anticancer activity .
Cell LineCompoundIC50 (µM)
K562Thiadiazole Derivative7.4
MCF-7Thiadiazole Derivative<10
A549Thiadiazole Derivative<20

Anti-inflammatory Activity

  • Overview : Compounds containing the thiadiazole moiety have also been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Evidence : A review highlighted that several thiadiazole derivatives reduced inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.